N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)acrylamide
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Overview
Description
N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)acrylamide is an organic compound characterized by the presence of a dimethoxyphenyl group and a furan ring attached to an acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)acrylamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethoxyaniline and furan-2-carboxylic acid.
Formation of Acrylamide: The carboxylic acid group of furan-2-carboxylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This intermediate is then reacted with 2,5-dimethoxyaniline to form the acrylamide derivative.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)acrylamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized compounds.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)acrylamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)acrylamide can be compared with other similar compounds, such as:
N-(2,5-dimethoxyphenyl)-3-(thiophen-2-yl)acrylamide: Similar structure but with a thiophene ring instead of a furan ring.
N-(2,5-dimethoxyphenyl)-3-(pyridin-2-yl)acrylamide: Contains a pyridine ring instead of a furan ring.
N-(2,5-dimethoxyphenyl)-3-(benzofuran-2-yl)acrylamide: Features a benzofuran ring, adding additional aromaticity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H15NO4 |
---|---|
Molecular Weight |
273.28 g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)prop-2-enamide |
InChI |
InChI=1S/C15H15NO4/c1-18-12-5-7-14(19-2)13(10-12)16-15(17)8-6-11-4-3-9-20-11/h3-10H,1-2H3,(H,16,17) |
InChI Key |
FUECEMUHDWAETD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C=CC2=CC=CO2 |
Origin of Product |
United States |
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